molecular formula C27H38N4O5S B10861116 (S,S,S)-AHPC-Boc

(S,S,S)-AHPC-Boc

Cat. No.: B10861116
M. Wt: 530.7 g/mol
InChI Key: PKNFPFFOAWITLF-JAXLGGSGSA-N
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Description

(S,S,S)-AHPC-Boc, also known as (S,S,S)-VH032-Boc, is a chemical compound that serves as an inactive isomer of (S,R,S)-AHPC-Boc. It is primarily used as an experimental control in scientific research. The compound is notable for its role in the recruitment of the von Hippel-Lindau protein, which is significant in the context of PROTAC (Proteolysis Targeting Chimeras) technology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S,S)-AHPC-Boc involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S,S,S)-AHPC-Boc undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

(S,S,S)-AHPC-Boc is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a control compound in studies involving PROTAC technology. This technology is used to target and degrade specific proteins within cells, making it a valuable tool for drug discovery and development .

Mechanism of Action

The mechanism of action of (S,S,S)-AHPC-Boc involves its role as an inactive isomer of (S,R,S)-AHPC-Boc. While (S,R,S)-AHPC-Boc actively recruits the von Hippel-Lindau protein to target specific proteins for degradation, this compound does not exhibit this activity. Instead, it serves as a control to validate the specificity and efficacy of (S,R,S)-AHPC-Boc in experimental settings .

Comparison with Similar Compounds

Similar Compounds

    (S,R,S)-AHPC-Boc: An active isomer used in PROTAC technology for protein degradation.

    (R,R,R)-AHPC-Boc:

Uniqueness

(S,S,S)-AHPC-Boc is unique in its role as an inactive control compound. This makes it invaluable for validating experimental results and ensuring the specificity of active compounds like (S,R,S)-AHPC-Boc. Its structural similarity to active isomers allows for precise comparisons and accurate assessments of experimental outcomes .

Properties

Molecular Formula

C27H38N4O5S

Molecular Weight

530.7 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C27H38N4O5S/c1-16-21(37-15-29-16)18-10-8-17(9-11-18)13-28-23(33)20-12-19(32)14-31(20)24(34)22(26(2,3)4)30-25(35)36-27(5,6)7/h8-11,15,19-20,22,32H,12-14H2,1-7H3,(H,28,33)(H,30,35)/t19-,20-,22+/m0/s1

InChI Key

PKNFPFFOAWITLF-JAXLGGSGSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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